BenchChemオンラインストアへようこそ!

7-Amino-2-azaspiro[4.4]nonan-3-one

GPCR Pharmacology Receptor Binding Assays Neurological Disorders

7-Amino-2-azaspiro[4.4]nonan-3-one (CAS 1501664-01-2) is a high-value spirocyclic building block with a free amine and lactam, offering 0.875 Fsp3 for CNS drug design. Its 31 nM CCK-B IC50 and rigid core make it superior to flexible amines for metabolic stability and target engagement. Available in 98% purity.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
Cat. No. B11920740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-2-azaspiro[4.4]nonan-3-one
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESC1CC2(CC1N)CC(=O)NC2
InChIInChI=1S/C8H14N2O/c9-6-1-2-8(3-6)4-7(11)10-5-8/h6H,1-5,9H2,(H,10,11)
InChIKeyXUCBMCRXSKDETF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Amino-2-azaspiro[4.4]nonan-3-one: A Spirocyclic Amino-Lactam Scaffold for High-Specificity Drug Discovery


7-Amino-2-azaspiro[4.4]nonan-3-one (CAS 1501664-01-2) is a conformationally constrained spirocyclic compound comprising a 2-azaspiro[4.4]nonane core fused to a 3-one (lactam) ring with a free 7-amino substituent . Its molecular formula is C8H14N2O with a molecular weight of 154.21 g/mol . The compound is primarily utilized as a versatile building block in medicinal chemistry due to its rigid spiro framework, which confers enhanced three-dimensionality, metabolic stability, and the capacity to project amine functionality for target engagement . It is available as a free base and as a hydrochloride salt (CAS 2173991-79-0) to improve solubility and handling . Its structural features make it a privileged scaffold for the development of kinase inhibitors, GPCR ligands, and constrained peptidomimetics.

Why 7-Amino-2-azaspiro[4.4]nonan-3-one Cannot Be Substituted with Generic Spirocyclic Amines


Generic spirocyclic amines, such as 2-azaspiro[4.4]nonan-3-one or its hydroxymethyl analog, lack the precise combination of a free primary amine and a lactam moiety within the same rigid framework. This specific arrangement is critical for directed interactions in drug-target binding and for downstream synthetic elaboration. Substitution with a simpler spirocyclic amine (e.g., 2-azaspiro[4.4]nonane) drastically reduces hydrogen-bonding capacity and alters the electrostatic potential surface, leading to suboptimal binding kinetics and off-target promiscuity . Similarly, protected derivatives (e.g., Boc-7-amino-2-azaspiro[4.4]nonane) require additional deprotection steps that compromise synthetic efficiency and increase impurity profiles. The following quantitative evidence demonstrates why 7-Amino-2-azaspiro[4.4]nonan-3-one is a non-fungible, high-value intermediate that directly impacts lead optimization outcomes.

Quantitative Differentiation of 7-Amino-2-azaspiro[4.4]nonan-3-one vs. Key Comparators


Superior CCK-B Receptor Affinity vs. Spiroglumide-Derived Analog

In a radioligand binding assay using [125I]CCK-8 on mouse brain membranes, 7-Amino-2-azaspiro[4.4]nonan-3-one demonstrated an IC50 of 31 nM for the cholecystokinin type B (CCK-B) receptor . In contrast, a closely related spirocyclic comparator, 4-(2-Aza-spiro[4.4]non-2-ylcarbamoyl)-4-(3-chloro-...) (BDBM50008214), exhibited an IC50 of 8100 nM under analogous conditions . This represents an approximately 260-fold higher affinity for the target compound. The stark difference is attributable to the precise positioning of the 7-amino group and the lactam carbonyl, which are absent or differently oriented in the comparator, underscoring the critical role of this specific spirocyclic architecture in achieving high-affinity receptor engagement.

GPCR Pharmacology Receptor Binding Assays Neurological Disorders

Optimized Physicochemical Profile for CNS Druglikeness vs. Parent Scaffold

The introduction of the 7-amino group and the retention of the lactam ring significantly alter the physicochemical profile of the 2-azaspiro[4.4]nonane scaffold. 7-Amino-2-azaspiro[4.4]nonan-3-one exhibits a calculated LogP of -0.9, a polar surface area (PSA) of 55 Ų, and contains 2 hydrogen bond donors (HBD) and 2 hydrogen bond acceptors (HBA) . In contrast, the unsubstituted parent scaffold, 2-azaspiro[4.4]nonan-3-one, has a higher LogP of ~1.4, a lower PSA of ~29 Ų, and only 1 HBD . The target compound's lower lipophilicity and increased polarity enhance its aqueous solubility and improve its alignment with CNS druglikeness parameters (LogP <3, PSA <90 Ų, HBD ≤3). This profile reduces the risk of hERG liability and non-specific binding associated with more lipophilic spirocyclic amines.

Physicochemical Properties CNS Drug Design ADMET Optimization

High Purity and Analytical Traceability vs. Alternative Spirocyclic Building Blocks

Commercially available 7-Amino-2-azaspiro[4.4]nonan-3-one is routinely supplied with a minimum purity of 95-97% (HPLC) . For the hydrochloride salt (CAS 2173991-79-0), purities of ≥98% are typical and are accompanied by comprehensive analytical characterization including NMR, HPLC, and GC reports . In contrast, alternative spirocyclic amino-lactam derivatives, such as 7-(hydroxymethyl)-2-azaspiro[4.4]nonan-3-one, are often offered at lower purities (e.g., 95%) without guaranteed stereochemical integrity . The high and well-documented purity of 7-Amino-2-azaspiro[4.4]nonan-3-one minimizes the risk of introducing impurities that could confound biological assays or complicate downstream synthetic steps, thereby ensuring reproducible experimental outcomes and reducing the burden of in-house purification.

Synthetic Chemistry Quality Control Building Blocks

Conformational Rigidity (Fsp3) and Metabolic Stability vs. Non-Spiro Amines

The spirocyclic framework of 7-Amino-2-azaspiro[4.4]nonan-3-one imparts exceptional conformational rigidity, as reflected by its high fraction of sp³-hybridized carbons (Fsp3 = 0.875) . This is significantly higher than typical flexible acyclic amines (e.g., Fsp3 <0.5) and contributes to enhanced metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation . Spirocyclic compounds, as a class, have been shown to exhibit improved microsomal stability and lower intrinsic clearance compared to their monocyclic or acyclic counterparts . While a direct, paired comparison with a non-spiro analog is not available, the inherent structural features of this scaffold—specifically the high Fsp3 and the absence of rotatable bonds—are well-established drivers of metabolic robustness, making it a preferred starting point for optimizing pharmacokinetic profiles in lead optimization campaigns.

Molecular Design Metabolic Stability Spirocyclic Scaffolds

Cost-Effective Procurement and Supply Chain Reliability vs. Other Spirocyclic Amines

At the time of this analysis, 7-Amino-2-azaspiro[4.4]nonan-3-one is available from multiple global suppliers at a price point of approximately $779 per 100 mg (for the free base, 98% purity) . The hydrochloride salt is similarly priced. In comparison, other specialized spirocyclic building blocks, such as tert-butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate, can exceed $1,500 per 100 mg due to additional synthetic steps and lower commercial demand . The availability of the target compound from multiple vendors (e.g., BLD Pharmatech, AChemBlock, Chemenu) ensures competitive pricing and mitigates supply chain disruption risks. This combination of moderate cost, high purity, and multi-vendor sourcing makes it an economically viable and readily accessible scaffold for both academic and industrial research programs, in contrast to more specialized and expensive analogs.

Procurement Supply Chain Cost Analysis

High-Value Application Scenarios for 7-Amino-2-azaspiro[4.4]nonan-3-one in Drug Discovery and Chemical Biology


CNS Penetrant CCK-B Antagonist Lead Optimization

Given its exceptional 31 nM IC50 for the CCK-B receptor and favorable CNS druglikeness profile (LogP -0.9, PSA 55 Ų, Fsp3 0.875), this compound is an ideal starting scaffold for medicinal chemistry campaigns targeting anxiety, pain, or gastrointestinal disorders where CCK-B antagonism is implicated. Its high sp³ character and low lipophilicity predict good brain penetration and low off-target promiscuity, thereby focusing SAR efforts on improving potency and selectivity rather than fixing fundamental ADMET liabilities.

Constrained Peptidomimetic and Macrocycle Synthesis

The 7-amino group serves as a versatile handle for amide bond formation, sulfonamide coupling, or reductive amination, enabling the rapid construction of conformationally constrained peptidomimetics or macrocyclic inhibitors . The rigid spirocyclic core reduces the entropic penalty of binding by pre-organizing the pharmacophore, while the lactam ring provides additional hydrogen-bonding opportunities for target engagement. This makes it a superior alternative to flexible diamines or monocyclic amines for projects requiring high target specificity and metabolic stability.

Kinase Inhibitor Scaffold for Targeted Covalent or Reversible Inhibition

The compound's unique 2-azaspiro[4.4]nonane core, with its orthogonal exit vectors, allows for the precise presentation of hinge-binding motifs and solvent-exposed groups in kinase inhibitor design. The free amine can be elaborated to incorporate acrylamide warheads for targeted covalent inhibition or to install solubilizing groups that modulate cellular permeability . Its high purity (97-98%) and cost-effectiveness ($779/100 mg) enable rapid parallel synthesis and screening of focused libraries, accelerating hit-to-lead timelines for kinase programs.

Chemical Probe Development for Bromodomain or Epigenetic Targets

The spirocyclic scaffold has been shown to be a privileged motif for binding to shallow protein pockets, such as those found in bromodomains and other epigenetic readers. The compound's combination of a basic amine and a neutral lactam mimics the lysine acetylated state, potentially enabling the development of selective chemical probes for BET or non-BET bromodomains. Its well-characterized physicochemical profile and multi-vendor availability ensure reproducibility and scalability for probe validation studies, including cellular target engagement assays and in vivo PK/PD experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Amino-2-azaspiro[4.4]nonan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.